3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one is a chemical compound with significant potential in medicinal chemistry. This compound is classified under imidazolidinone derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The compound is referenced in various patents and scientific literature, indicating its relevance in drug development. Notably, it has been associated with therapeutic compositions that modulate protein degradation, potentially aiding in the treatment of diseases linked to dysfunctional protein pathways .
3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one falls into the category of heterocyclic compounds, specifically imidazolidines. Its classification is significant as it relates to its chemical behavior and potential applications in pharmacology.
The synthesis of 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. A common method includes the reaction of appropriate starting materials under controlled conditions to ensure the formation of the desired product.
Technical Details:
The molecular structure of 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one can be represented as follows:
The compound features a unique arrangement of atoms that contributes to its biological activity. The presence of a chloro group and a sulfanylidene moiety enhances its reactivity and interaction with biological targets.
3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions.
Technical Details:
The mechanism of action for 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific proteins or enzymes in biological pathways.
Data:
Relevant Data:
The compound's stability and solubility are critical for its formulation in pharmaceutical applications.
3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one has potential applications in:
The synthesis of 3-(4-chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one (CAS 302840-89-7, C~10~H~9~ClN~2~OS) relies on sequential transformations to construct the imidazolidinone scaffold. A prevalent three-step approach begins with the condensation of 4-chloro-2-methylaniline with carbonyl donors like N,N'-carbonyldiimidazole (CDI) or phosgene analogs to form a phenylurea intermediate. Subsequent reaction with 2-chloroacetic acid derivatives introduces the acetic acid moiety, followed by acid-catalyzed cyclodehydration to yield the imidazolidin-4-one core [8]. Alternatively, thiourea intermediates can be generated from 4-chloro-2-methylphenyl isothiocyanate and aminoacetates, with base-mediated cyclization achieving ring closure [6].
A patent-protocol employs 1-(4-methylphenyl)-2-aminoethyl precursors, where chlorination with thionyl chloride (SOCl~2~) yields α-chloro intermediates. These undergo nucleophilic displacement with thiocyanate salts, followed by acid hydrolysis to furnish the 2-sulfanylideneimidazolidin-4-one framework [7]. Yields for these routes range from 45–78%, influenced by stoichiometric precision and intermediate stability.
Table 1: Key Intermediates in Imidazolidinone Synthesis
Intermediate | Reagent | Function | Yield Range |
---|---|---|---|
4-Chloro-2-methylphenylurea | CDI/Phosgene analogs | Aniline activation | 70–85% |
α-Chloro-N-(4-chloro-2-methylphenyl)acetamide | ClCH~2~COCl/NaOH | Backbone alkylation | 60–75% |
Thiourea-adduct | KSCN/EtOH | Sulfur incorporation | 65–80% |
The introduction of the thiocarbonyl (C=S) moiety employs catalytic strategies to enhance efficiency and regioselectivity. Palladium-based systems, notably PdI~2~/KI, facilitate oxidative carbonylative cyclization of 1,2-diamines using carbon monoxide (CO) as a C1 source, with oxygen serving as a terminal oxidant. This method achieves 80–92% conversion under biphasic toluene/water conditions at 80–100°C [8]. For sulfur transfer, in situ-generated sulfonylimidazolium salts (e.g., from arylsulfonyl chlorides and imidazole) act as thiocarbonyl precursors. These reagents enable electrophilic sulfur transfer to the imidazolidinone nitrogen under mild conditions (25–40°C), avoiding competitive oxidation [10].
Lewis acids like Cu(NO~3~)~2~ activate carbonyl groups during cyclization, accelerating ring closure while suppressing hydrolysis. In contrast, Brønsted acids (e.g., trifluoroacetic acid, TFA) catalyze dehydrative cyclization but require controlled stoichiometry (5–10 mol%) to prevent resinification [4].
Regiocontrol during aryl group installation is critical for avoiding positional isomers. Quantum chemistry calculations demonstrate that electron density at the para-chloro group directs electrophilic attacks to the ortho-methyl position, favoring C3-substitution over N1-alkylation [4]. This is exploited in Friedel-Crafts acylation protocols, where AlCl~3~-catalyzed reactions between 4-chloro-2-methylbenzene and chloroacetyl chloride yield the ketone precursor, subsequently aminated and cyclized [9].
Microwave-assisted synthesis enhances regioselectivity in Ullmann-type couplings. Using CuI/1,10-phenanthroline, 4-chloro-2-methyliodobenzene couples with thioureas at 120°C, achieving >95% C-arylation selectivity within 30 minutes [7]. Solvent polarity further modulates regiochemistry: nonpolar media (toluene, xylene) favor ortho-substituted products, while dipolar aprotic solvents (DMF, acetonitrile) promote para-isomer formation [2].
Solvent choice dictates cyclization pathways and kinetics. Nonpolar solvents (toluene, cyclohexane) promote neutral cyclization via intramolecular nucleophilic attack, yielding 82–90% imidazolidinone under reflux. Conversely, polar protic solvents (water, ethanol) facilitate base-catalyzed ring closure but risk hydrolysis, reducing yields to 50–65% [4] [8]. Biphasic systems (toluene/water) enhance efficiency in Pd-catalyzed reactions by segregating acid-sensitive intermediates from aqueous phases.
Table 2: Solvent Impact on Cyclization Efficiency
Solvent System | Temperature | Reaction Mechanism | Yield | Byproduct Formation |
---|---|---|---|---|
Toluene | 110°C | Neutral cyclization | 88% | <5% |
Ethanol/water (1:1) | 80°C | Base-catalyzed | 62% | 15–20% |
Toluene/water | 90°C | Biphasic Pd-catalyzed | 91% | <3% |
DMF | 100°C | Dipolar-assisted | 75% | 10% |
Acid concentration governs regioselectivity in ring-forming steps. Low TFA loadings (5 mol%) in toluene ensure exclusive 4-substituted imidazolidinone formation, while higher concentrations (15 mol%) yield 10–15% 5-substituted isomers [4].
Purification of 3-(4-chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one demands tailored approaches due to polar byproducts and regioisomers. Sequential crystallization using ethyl acetate/hexane (1:3) removes hydrophilic impurities, while activated charcoal decolorization in ethanol yields pharmaceutically pure material (>99% HPLC) [2] [6]. For isomer separation, silica gel chromatography with chloroform/methanol (20:1) resolves 4- and 5-substituted imidazolidinones, though this reduces recovery to 60–70% [4].
Industrial-scale protocols employ antisolvent precipitation: adding water to DMF solutions induces crystallization, achieving 85% recovery with ≤0.5% residual solvents [7]. Recrystallization from dimethyl sulfoxide (DMSO) eliminates high-melting-point contaminants but requires slow cooling (1°C/min) to prevent oiling out [6]. Advanced methods like simulated moving bed (SMB) chromatography are emerging for continuous purification, enhancing throughput in Good Manufacturing Practice (GMP) synthesis [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1